6β-Hydroxy-7α-(thiomethyl)spironolactone is a significant metabolite of spironolactone, a potassium-sparing diuretic widely used in clinical practice. This compound is notable for its pharmacological activity and role in the therapeutic effects of spironolactone, particularly in managing conditions such as hypertension and heart failure.
6β-Hydroxy-7α-(thiomethyl)spironolactone is derived from spironolactone through metabolic processes primarily occurring in the liver. It belongs to the class of steroidal compounds known as mineralocorticoid receptor antagonists. The compound is classified under the category of diuretics and is recognized for its ability to modulate fluid balance and electrolyte levels in the body.
The synthesis of 6β-Hydroxy-7α-(thiomethyl)spironolactone can be achieved through various chemical modifications of spironolactone. The primary method involves:
These modifications enhance the compound's pharmacological properties, including its bioavailability and efficacy as a mineralocorticoid receptor antagonist. Detailed synthetic pathways often utilize reagents that facilitate these transformations while maintaining the integrity of the steroid backbone .
The molecular formula for 6β-Hydroxy-7α-(thiomethyl)spironolactone is , with a molecular weight of approximately 390.54 g/mol. The structural representation includes:
The three-dimensional conformation can significantly influence its binding affinity to mineralocorticoid receptors, which is crucial for its therapeutic action .
6β-Hydroxy-7α-(thiomethyl)spironolactone participates in various biochemical reactions, primarily involving:
These interactions are pivotal for its role in treating conditions like heart failure and hypertension, where fluid retention is a concern .
The mechanism of action for 6β-Hydroxy-7α-(thiomethyl)spironolactone primarily involves:
This dual action contributes to its efficacy in managing cardiovascular diseases by reducing blood volume and pressure while preserving potassium levels.
The physical properties of 6β-Hydroxy-7α-(thiomethyl)spironolactone include:
Chemical properties include:
6β-Hydroxy-7α-(thiomethyl)spironolactone has several applications:
6β-Hydroxy-7α-(thiomethyl)spirolactone (6β-OH-7α-TMS) is a major bioactive metabolite of spironolactone, formed through sequential enzymatic modifications. The biotransformation begins with deacetylation of spironolactone (7α-acetylthio-17α-hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone) to 7α-thiospironolactone (7α-TS), catalyzed by carboxylesterases (CES) in hepatic tissues [8] [3]. This intermediate undergoes S-methylation via thiol S-methyltransferase (TMT), utilizing S-adenosylmethionine (SAM) as the methyl donor, to yield 7α-thiomethylspironolactone (7α-TMS) [2] [4]. The final step involves stereoselective hydroxylation at the C6β position, mediated primarily by cytochrome P450 enzymes, to form 6β-OH-7α-TMS [8] [10].
Microsomal studies confirm hepatic and renal contributions to this pathway, with SAM-dependent methylation rates 3–4× higher in liver microsomes than kidney microsomes despite similar Michaelis constants (Km ≈ 30 μM) [2] [4]. NADPH does not influence these reactions, indicating non-P450 involvement in early steps [4]. Crucially, the C6β hydroxylation introduces a polar group that enhances water solubility while preserving the thiomethyl moiety essential for mineralocorticoid receptor antagonism [1] [7].
Table 1: Key Metabolites in Spironolactone Biotransformation
Compound | Abbreviation | Formation Step | Half-life (h) | Peak Plasma Concentration (ng/mL) |
---|---|---|---|---|
Spironolactone | - | Prodrug | 1.4 | 80 |
7α-Thiomethylspironolactone | 7α-TMS | S-methylation of 7α-TS | 13.8 | 391 |
6β-Hydroxy-7α-TMS | 6β-OH-7α-TMS | C6β hydroxylation of 7α-TMS | 15.0 | 125 |
Canrenone | - | Deacetylation/oxidation | 16.5 | 181 |
Data from pharmacokinetic studies [1] [6] [8]
The C6β hydroxylation of 7α-TMS is exclusively catalyzed by cytochrome P450 (CYP) isoforms, predominantly CYP3A4 and CYP3A5 in humans. These enzymes facilitate stereospecific oxidation via oxygen rebound mechanisms:
CYP3A4/5 exhibit high catalytic efficiency (kcat/Km >5.0 × 104 M-1s-1) due to their large substrate-binding cavities accommodating steroidal structures [10]. Flavin-containing monooxygenase 3 (FMO3) may also contribute to oxidation but with lower stereoselectivity [8]. Notably, 6β-OH-7α-TMS retains the thiomethyl group at C7α, which forms a critical hydrogen bond with mineralocorticoid receptor residues (e.g., Asn770) [1] [7].
Table 2: Enzymes Catalyzing 6β-OH-7α-TMS Formation
Enzyme | Tissue Localization | Primary Reaction | Inhibition Sensitivity |
---|---|---|---|
CYP3A4/5 | Liver/Intestine | C6β hydroxylation | Ketoconazole, Clarithromycin |
FMO3 | Liver/Kidney | Sulfoxidation (minor pathway) | Methimazole |
TMT | Liver/Kidney | S-methylation of 7α-TS | - |
Based on microsomal assays [8] [10] [2]
Metabolite profiles of 6β-OH-7α-TMS vary significantly across species due to differential enzyme expression and catalytic efficiency:
Microbial biotransformation mirrors mammalian metabolism: Thermomyces lanuginosus synthesizes 6β-OH-7α-TMS with >90% stereoselectivity at 50°C, confirming thermostable CYP-like enzymes in deuteromycetes [3]. By contrast, Cunninghamella elegans produces non-mammalian metabolites (e.g., 12β-hydroxyspironolactone), highlighting species-specific divergence [3]. Genetic polymorphisms in human CYP3A5 (rs776746) further explain interindividual variability (up to 8-fold differences in plasma concentrations) [6] [10].
Table 3: Species-Specific Metabolic Profiles of Spironolactone
Species/Model | Primary Metabolite | 6β-OH-7α-TMS Yield (%) | Key Enzymes |
---|---|---|---|
Human | 6β-OH-7α-TMS | 35–40% | CYP3A4, CYP3A5, TMT |
Guinea pig | 7α-TMS | 10–15% | Hepatic TMT, CYP3A-like |
Rat | Canrenone | <5% | CYP11B1, Carboxylesterase |
Thermomyces lanuginosus | 6β-OH-7α-TMS | ∼30% | Thermophilic P450 |
Comparative data from in vivo and in vitro studies [2] [3] [6]
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4